Losartan, chemically known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid, is a non-peptide compound classified as an angiotensin II type 1 (AT1) receptor antagonist. [] It acts as a competitive inhibitor, blocking the binding of angiotensin II to the AT1 receptor. [] This action disrupts the renin-angiotensin system (RAS), a hormone system that plays a crucial role in regulating blood pressure and fluid balance in the body. [, , , ]
Synthesis Analysis
The synthesis of Losartan involves a multi-step process starting with 2-cyanobiphenyl. One established method involves the alkylation of 2-butyl-4-chloro-5-hydroxymethylimidazole with 2'-cyanobiphenyl, followed by the conversion of the cyano group to tetrazole. [] This synthesis typically utilizes various reagents and reaction conditions optimized to achieve high yield and purity.
Chemical Reactions Analysis
Losartan undergoes various chemical reactions, including hydrolysis, oxidation, and metabolism. In vivo, it is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, to its active metabolite, EXP 3174 (Losartan carboxylic acid). [, ] This metabolite contributes significantly to the overall antihypertensive effect of losartan.
Mechanism of Action
Losartan exerts its effects primarily by selectively binding to the AT1 receptor subtype, a key component of the RAS. [, ] This binding prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and initiating its downstream effects. [] Consequently, losartan inhibits angiotensin II-mediated vasoconstriction, reducing blood pressure. [, ] Additionally, losartan's antagonism of AT1 receptors leads to a decrease in aldosterone secretion from the adrenal glands, further contributing to its blood pressure-lowering effect by reducing sodium and water retention. []
Losartan's impact on the RAS also extends to its modulation of other signaling pathways, including those involving transforming growth factor beta (TGF-β) and extracellular signal-regulated kinase (ERK). [, ] This modulation contributes to its potential beneficial effects in conditions characterized by fibrosis and inflammation. [, ]
Applications
Cardiovascular Research: Losartan is extensively utilized in investigating the role of the RAS in various cardiovascular conditions, including hypertension, heart failure, atherosclerosis, and myocardial infarction. [, , , , ] Studies have explored its effects on left ventricular remodeling, endothelial function, and vascular smooth muscle cell proliferation. [, , ]
Renal Research: Losartan has been instrumental in studying the progression of kidney disease, particularly in diabetic nephropathy. [, , ] It helps elucidate the role of the RAS in renal fibrosis, inflammation, and glomerular injury. [, ]
Metabolic Research: Researchers utilize losartan to understand the interplay between the RAS and metabolic disorders such as obesity, insulin resistance, and dyslipidemia. [, ] Studies investigate its impact on adipose tissue function, glucose metabolism, and lipid profiles. [, ]
Neurological Research: Losartan is being investigated for its potential neuroprotective effects in conditions like stroke and Alzheimer's disease. [] Studies explore its influence on cerebral blood flow, neuroinflammation, and neuronal apoptosis. []
Future Directions
Drug Delivery Systems: Developing novel drug delivery systems for Losartan, such as nanoparticles or transdermal patches, could enhance its bioavailability, reduce dosing frequency, and improve patient compliance. []
Combination Therapies: Investigating Losartan's efficacy and safety in combination with other therapeutic agents could lead to more effective treatment strategies for complex diseases involving the RAS, such as diabetic nephropathy or heart failure. []
Non-Cardiovascular Applications: Further exploring Losartan's therapeutic potential in non-cardiovascular conditions, such as cancer, fibrotic diseases, and neurodegenerative disorders, holds promise for expanding its clinical utility. []
Related Compounds
EXP 3174 (Losartan Carboxylic Acid)
Compound Description: EXP 3174, also known as losartan carboxylic acid (LCA), is the active metabolite of losartan. It is a more potent angiotensin II type 1 receptor (AT1R) antagonist than losartan itself and contributes significantly to the drug's long duration of action. []
Relevance: EXP 3174 is directly formed from losartan via metabolic processes in the body. It shares a similar structure with losartan but possesses a carboxylic acid group that enhances its binding affinity to the AT1R, leading to prolonged antihypertensive effects. [] Research has shown that EXP 3174 achieves higher plasma concentrations compared to losartan following both single and multiple doses. [] One study observed significantly greater increases in renal cGMP levels after administration of valsartan compared to losartan, attributing this difference to the more pronounced influence of valsartan on AT2-receptor-mediated angiotensin II responses, as opposed to losartan's active metabolite, EXP3174. [] Another study focusing on the pharmacokinetics of a fixed-dose combination drug containing losartan and hydrochlorothiazide (HCTZ) found that the maximum plasma concentration of both losartan and EXP 3174 were considerably higher compared to administering losartan alone. []
Valsartan
Compound Description: Valsartan is another angiotensin II receptor blocker (ARB) commonly used as an antihypertensive agent. Like losartan, it acts by blocking the AT1 receptor, thus inhibiting the effects of angiotensin II. []
Candesartan
Compound Description: Candesartan is another angiotensin II receptor blocker that exhibits potent and long-lasting antihypertensive effects. It acts by selectively blocking the AT1 receptor, similar to losartan. []
Relevance: Both candesartan and losartan are ARBs and function as competitive antagonists of the AT1 receptor. [] They are structurally related, belonging to the non-biphenyl tetrazole class of ARBs. [] A meta-analysis comparing the two drugs revealed that candesartan demonstrated superior efficacy in reducing both systolic and diastolic blood pressure compared to losartan. []
E-3174
Compound Description: E-3174 is another designation for losartan carboxylic acid (LCA), the principal and active metabolite of losartan. []
Relevance: E-3174 is formed through metabolic conversion of losartan in the body. While losartan itself possesses some AT1 receptor antagonist activity, E-3174 exhibits significantly higher potency and contributes substantially to the overall long-lasting antihypertensive effects observed with losartan administration. [] In a study assessing the pharmacokinetics and biochemical efficacy of losartan, E-3174 consistently reached higher plasma concentrations compared to its parent compound, losartan, across all tested doses. [] Further investigation using red ginseng revealed that while RG pretreatment in rats affected losartan's pharmacokinetic profile, it had no significant impact on E-3174 pharmacokinetics. []
Enalapril
Compound Description: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension. It works by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. []
Tempol
Compound Description: Tempol is a cell-permeable nitroxide that acts as a superoxide dismutase mimetic, effectively scavenging superoxide radicals. [] It has shown potential in reducing oxidative stress and inflammation. []
Hydrochlorothiazide (HCTZ)
Compound Description: Hydrochlorothiazide is a thiazide diuretic frequently used in the management of hypertension. It acts by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron, promoting diuresis, and reducing blood volume. []
Relevance: Hydrochlorothiazide is often used in combination with losartan for enhanced antihypertensive effects. While losartan primarily targets the RAS, HCTZ exerts its action through a different mechanism, leading to synergistic blood pressure reduction. [] In a study on patients with chronic nephritis, a combination of losartan and benazepril, another ACE inhibitor, demonstrated a more pronounced decrease in systolic blood pressure (SBP), diastolic blood pressure (DBP), urinary protein excretion, serum creatinine, and serum uric acid compared to monotherapy with either drug alone. [] Notably, this study also highlighted the superior safety and tolerability profile of the combination therapy. [] Another study compared the efficacy of losartan combined with a low dose of chlorthalidone, a thiazide-like diuretic, to the standard combination of losartan and HCTZ. [] The study concluded that both combinations demonstrated comparable effectiveness in lowering blood pressure and exhibited good tolerability profiles in patients with mild-to-moderate hypertension. [] In a different study, combination therapy using losartan and HCTZ effectively managed elderly hypertension, showcasing an additive blood pressure-lowering effect without causing adverse metabolic effects. []
Benazepril
Compound Description: Benazepril is an ACE inhibitor that effectively lowers blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. []
Relevance: Benazepril and losartan both target the RAS but through distinct mechanisms. Benazepril, similar to enalapril, blocks ACE, while losartan directly antagonizes the AT1 receptor. [] Research suggests that combining these drugs can result in synergistic blood pressure reduction due to their complementary mechanisms of action. [] A study exploring the combined effect of losartan and benazepril in patients with chronic nephritis and hypertension demonstrated superior efficacy in reducing blood pressure, urinary protein excretion, serum creatinine, and serum uric acid compared to monotherapy with either drug. []
Digoxin
Compound Description: Digoxin is a cardiac glycoside primarily used to treat heart failure and atrial fibrillation. [] It enhances cardiac contractility by inhibiting the sodium-potassium ATPase pump in heart muscle cells. []
Cobalt Protoporphyrin (CoPP)
Compound Description: Cobalt protoporphyrin (CoPP) is a potent inducer of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron. [] Upregulation of HO-1 has been associated with antioxidant, anti-inflammatory, and cytoprotective effects. []
Stannous Mesoporphyrin (SnMP)
Compound Description: Stannous mesoporphyrin (SnMP) is an inhibitor of heme oxygenase-1 (HO-1). []
Relevance: SnMP is not structurally related to losartan but was used in a study to further elucidate the role of HO-1 in the context of losartan's effects on erectile function in diabetic rats. [] When co-administered with losartan, SnMP diminished the beneficial effects of losartan on erectile function parameters, suggesting that HO-1 activity is involved, at least in part, in mediating losartan's positive effects on erectile function in this animal model. []
Diclofenac
Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that reduces pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, primarily COX-2. []
Relevance: Diclofenac itself is not structurally similar to losartan. It was investigated alongside losartan in a study exploring their combined effect on inflammatory responses in spontaneously hypertensive rats (SHRs). [] While losartan effectively reduced blood pressure and inflammation, the study revealed that losartan attenuated the anti-inflammatory effects of diclofenac, specifically its impact on leukocyte migration and adhesion molecule expression. [] This suggests potential interactions between losartan and NSAIDs like diclofenac, highlighting the importance of careful monitoring when these drugs are used concurrently. []
L-Arginine
Compound Description: L-Arginine is a semi-essential amino acid that serves as a precursor for nitric oxide (NO) synthesis. [] NO is a potent vasodilator and plays a crucial role in regulating blood pressure and blood flow. []
Relevance: While not structurally related to losartan, L-arginine was investigated alongside losartan in a study exploring their effects on nitric oxide levels and oxidative stress in a rat model of renal artery hypertension. [] The study demonstrated that combined treatment with L-arginine and losartan led to improved nitric oxide levels and reduced oxidative stress compared to either treatment alone, suggesting potential synergistic benefits in managing hypertension. []
Simvastatin
Compound Description: Simvastatin belongs to the statin class of drugs, primarily used to lower cholesterol levels and reduce the risk of cardiovascular disease. [] It acts by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. []
Relevance: Simvastatin is not structurally related to losartan but was used in a study comparing the anti-inflammatory effects of both drugs in vitro. [] The study revealed that simvastatin significantly suppressed inflammation markers in human umbilical vein endothelial cells (HUVECs) stimulated with C-reactive protein (CRP). [] In contrast, losartan exhibited a less pronounced anti-inflammatory effect, requiring higher doses to achieve comparable suppression of CRP-mediated inflammation. [] This study suggests that while both drugs possess anti-inflammatory properties, simvastatin may be more potent in this regard. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle. Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
Salinosporamide A is a salinosporamide in which the core (1R)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione skeleton is substituted at positions 1, 4, and 5 by (1S)-cyclohex-2-en-1-yl(hydroxy)methyl, 2-chloroethyl, and methyl groups, respectively (the 1R,4R,5S diastereoisomer). A potent proteasome inhibitor, it has attracted interest for potential use in the treatment of various cancers. It has a role as an antineoplastic agent and a proteasome inhibitor. It is a salinosporamide, an organochlorine compound, an organic heterobicyclic compound, a beta-lactone and a gamma-lactam. Marizomib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Malignant Glioma, among others. Marizomib is a natural product found in Salinispora and Salinispora tropica with data available. Marizomib is a naturally-occurring salinosporamide, isolated from the marine actinomycete Salinospora tropica, with potential antineoplastic activity. Marizomib irreversibly binds to and inhibits the 20S catalytic core subunit of the proteasome by covalently modifying its active site threonine residues; inhibition of ubiquitin-proteasome mediated proteolysis results in an accumulation of poly-ubiquitinated proteins, which may result in the disruption of cellular processes, cell cycle arrest, the induction of apoptosis, and the inhibition of tumor growth and angiogenesis. This agent more may more potent and selective than the proteasome inhibitor bortezomib.
(-)-marinopyrrole A is a member of the class of pyrroles that is 1'H-1,3'-bipyrrole substituted by four chloro groups at positions 4, 4', 5 and 5' and two 2-hydroxybenzoyl moieties at positions 2 and 2'. It is isolated from Streptomyces sp.CNQ-418 and exhibits cytotoxic and antibacterial activities. It has a role as an antimicrobial agent, an antibacterial agent, an antineoplastic agent, a marine metabolite and a bacterial metabolite. It is a member of pyrroles, an organochlorine compound, a member of phenols and an aromatic ketone.
Marmesinin is a member of the class of psoralens that is (-)-marmesin in which the hydroxy hydrogen is replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite, a P450 inhibitor and an antioxidant. It is a beta-D-glucoside, a member of psoralens and a monosaccharide derivative. It derives from a nodakenetin.
Maropitant Citrate is a neurokinin receptor antagonist with antiemetic activity. This agent is approved for veterinary use only. See also: Maropitant (has active moiety).
Marmesin, also known as (S)-marmesin, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Marmesin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, marmesin is primarily located in the cytoplasm. Outside of the human body, marmesin can be found in fennel, fig, fruits, and parsley. This makes marmesin a potential biomarker for the consumption of these food products. Marmesin is a member of psoralens and a tertiary alcohol.